molecular formula C7H6Cl3N B13136696 2,3,5-Trichloro-6-ethylpyridine

2,3,5-Trichloro-6-ethylpyridine

Cat. No.: B13136696
M. Wt: 210.5 g/mol
InChI Key: BPZCVIVGSIDBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichloro-6-ethylpyridine is a white to pale yellow solid with a distinct odor. At room temperature, it is nearly insoluble in water but dissolves readily in organic solvents such as ether and chloroform. This compound is stable, although partial decomposition may occur under strong acidic or alkaline conditions .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to 2,3,5-trichloro-6-ethylpyridine. One common method involves chlorination of 6-ethylpyridine using chlorine gas or other chlorinating agents. The reaction typically occurs at elevated temperatures and yields the desired trichlorinated product.

Industrial Production:: While specific industrial production methods are proprietary, manufacturers likely employ efficient and scalable processes to synthesize this compound for various applications.

Chemical Reactions Analysis

2,3,5-Trichloro-6-ethylpyridine participates in various chemical reactions:

Common reagents include chlorinating agents, palladium catalysts, and arylboronic acids.

Scientific Research Applications

2,3,5-Trichloro-6-ethylpyridine finds applications across various scientific domains:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological systems.

    Medicine: Potential pharmaceutical applications.

    Industry: Employed in the synthesis of specialized chemicals.

Mechanism of Action

The precise mechanism by which 2,3,5-trichloro-6-ethylpyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While our compound is unique due to its specific chlorination pattern, it shares similarities with related chlorinated pyridines. Notable similar compounds include 2,3,5-trichloropyridine (a positional isomer) and 2,3,6-trichloro-5-methylpyridine .

Properties

Molecular Formula

C7H6Cl3N

Molecular Weight

210.5 g/mol

IUPAC Name

2,3,5-trichloro-6-ethylpyridine

InChI

InChI=1S/C7H6Cl3N/c1-2-6-4(8)3-5(9)7(10)11-6/h3H,2H2,1H3

InChI Key

BPZCVIVGSIDBRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.